molecular formula C15H19F2NO2 B3850503 ethyl 1-(2,5-difluorobenzyl)-3-piperidinecarboxylate

ethyl 1-(2,5-difluorobenzyl)-3-piperidinecarboxylate

Cat. No. B3850503
M. Wt: 283.31 g/mol
InChI Key: BVLCSNHCVKRLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2,5-difluorobenzyl)-3-piperidinecarboxylate is a chemical compound with the molecular formula C15H19F2NO2 . It is used for research and development purposes.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC(C=C1)=C(CNCCC(OCC)=O)C=C1F . The molecular weight of this compound is 283.314 Da .

Mechanism of Action

The mechanism of action of Ethyl 1-(2,5-difluorobenzyl)-3-piperidinecarboxylate is not fully understood. However, studies have shown that it exhibits potent inhibitory activity against various enzymes and receptors, making it a potential drug candidate for the treatment of various diseases. Additionally, it has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, it has been shown to exhibit neuroprotective effects and improve cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 1-(2,5-difluorobenzyl)-3-piperidinecarboxylate is its relatively simple synthesis method, which makes it an attractive candidate for large-scale production. Additionally, it exhibits potent inhibitory activity against various enzymes and receptors, making it a potential drug candidate for the treatment of various diseases. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential.

Future Directions

There are several future directions for the research of Ethyl 1-(2,5-difluorobenzyl)-3-piperidinecarboxylate. One potential area of research is the development of more efficient synthesis methods to improve its production on a large scale. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, studies are needed to investigate its potential applications in the agricultural industry as a precursor in the synthesis of agrochemicals.
In conclusion, this compound is a chemical compound that has shown promise as a potential drug candidate for the treatment of various diseases. Its relatively simple synthesis method and potent inhibitory activity against various enzymes and receptors make it an attractive candidate for further research. However, its mechanism of action is not fully understood, and further studies are needed to fully elucidate its therapeutic potential.

Scientific Research Applications

Ethyl 1-(2,5-difluorobenzyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in various fields of research. It has shown promise as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used as a precursor in the synthesis of various agrochemicals, making it an essential component in the agricultural industry.

Safety and Hazards

The safety data sheet for a related compound, 1-(2,5-Difluorobenzyl)piperazine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 1-[(2,5-difluorophenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c1-2-20-15(19)11-4-3-7-18(9-11)10-12-8-13(16)5-6-14(12)17/h5-6,8,11H,2-4,7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLCSNHCVKRLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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